molecular formula C4H8<br>CH3-HC=CH-CH3<br>CH3CHCHCH3<br>C4H8 B086535 cis-2-Butene CAS No. 590-18-1

cis-2-Butene

Cat. No.: B086535
CAS No.: 590-18-1
M. Wt: 56.11 g/mol
InChI Key: IAQRGUVFOMOMEM-ONEGZZNKSA-N
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Description

Cis-2-butene is a chemical compound that belongs to the family of alkenes. It is a colorless gas with a pungent odor and is commonly used in the chemical industry for the production of various chemicals. The purpose of

Scientific Research Applications

  • Cis-Trans Isomerization Studies : Cis-2-Butene is involved in isomerization reactions, as studied in various experimental setups including shock tubes and gas phases. These studies provide insights into the kinetics and mechanisms of the isomerization process (Lifshitz, Bauer, & Resler, 1963).

  • Catalysis in Chemical Synthesis : It's used in metathesis reactions with ethylene to produce propylene, with studies examining the impact of different isomers on the catalytic process (Poovarawan et al., 2014).

  • Photoisomerization Research : this compound's isomerization from the triplet state has been explored using semiclassical trajectory approaches, providing insights into energy transfer and reaction rates (Warshel & Karplus, 1975).

  • Exploring Surface Reactions : Research on this compound isomerization over various surfaces like alumina and chlorinated aluminas helps understand surface reactions and the role of different types of active sites (Basset, Figuéras, Mathieu, & Prettre, 1970).

  • Membrane Reactor Applications : Studies involving silicalite-1 membrane reactors for the metathesis of this compound to trans-2-Butene highlight the role of selective product removal in chemical reactions (Graaf, Zwiep, Kapteijn, & Moulijn, 1999).

  • Investigations into Mechanisms of Isomerization : Research on the gas-phase isomerization and the effects of hydrogen coverage on this compound's isomerization on Pt(111) surfaces offer insights into the molecular mechanisms of these processes (Li, Fleurat‐Lessard, Zaera, & Delbecq, 2014).

Safety and Hazards

Cis-2-Butene may form explosive mixtures with air and may explode if heated. It may displace oxygen and cause rapid suffocation . It is also considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Research is ongoing to understand the metabolism of cis-2-Butene and its potential as a biomarker of exposure to certain chemicals . Further studies are needed to explore its potential applications and risks.

Properties

IUPAC Name

(Z)-but-2-ene
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InChI

InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3-
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InChI Key

IAQRGUVFOMOMEM-ARJAWSKDSA-N
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Canonical SMILES

CC=CC
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Isomeric SMILES

C/C=C\C
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Molecular Formula

Record name cis-2-BUTENE
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DSSTOX Substance ID

DTXSID0027224
Record name 2-Butene, (2Z)-
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Molecular Weight

56.11 g/mol
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Physical Description

Gas or Vapor; Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS.
Record name 2-Butene, (2Z)-
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Boiling Point

3.72 °C, 3.7 °C
Record name cis-2-Butene
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Flash Point

-11.99 °C (10.42 °F) - closed cup, Flammable gas
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Solubility

In water, 658 mg/L at 25 °C, Insoluble in water, Soluble in most organic solvents, Soluble in benzene; very soluble in alcohol, ether, Solubility in water, mg/l at 25 °C: 658 (very slightly soluble)
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Density

0.616 g/cu cm at 25 °C, Density (at the boiling point of the liquid): 0.6 kg/l
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Vapor Density

1.9 (Air = 1), Relative vapor density (air = 1): 1.9
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Vapor Pressure

Vapor pressure: 1410 mm Hg at 21 °C, Vapor pressure = 1360 mm Hg at 20 °C, 1,600 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 181
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Color/Form

Flammable gas, Colorless gas

CAS No.

590-18-1
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Melting Point

-138.89 °C, -138.7 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is cis-2-butene-1,4-dial formed in biological systems?

A1: this compound-1,4-dial is generated through the metabolic activation of furan [], a heterocyclic organic compound found in various food sources. This bioactivation process primarily involves cytochrome P450 enzymes, particularly cytochrome P450 2E1 [, ], which catalyze the oxidation of furan to yield the reactive dialdehyde.

Q2: What makes this compound-1,4-dial a significant metabolite in furan toxicology?

A2: Unlike its parent compound, this compound-1,4-dial is highly reactive with cellular nucleophiles, including glutathione, amino acids, and DNA bases [, , ]. This reactivity arises from its α,β-unsaturated dialdehyde structure, enabling it to form covalent adducts with crucial biomolecules []. Such interactions are believed to be central to furan's hepatotoxic and carcinogenic properties [, ].

Q3: What evidence supports the role of this compound-1,4-dial in furan's genotoxicity?

A3: this compound-1,4-dial exhibits mutagenic activity in the Ames assay, particularly in bacterial strains susceptible to aldehydes []. Additionally, studies have confirmed its ability to form adducts with DNA bases like 2'-deoxycytidine, 2'-deoxyadenosine, and 2'-deoxyguanosine [, ], further strengthening the case for its genotoxic potential.

Q4: How does glutathione influence the toxicity of this compound-1,4-dial?

A4: Glutathione plays a crucial detoxification role by conjugating with this compound-1,4-dial, forming detectable conjugates excreted in the urine [, ]. This conjugation process effectively neutralizes the reactive dialdehyde, mitigating its toxic effects [].

Q5: Beyond glutathione, what other amino acid adducts of this compound-1,4-dial have been identified?

A5: Research has identified various amino acid adducts, including those involving N-acetylcysteine, N-acetyllysine, and cysteinylglycine []. These findings, alongside the detection of degraded protein adducts in the bile of furan-treated rats, suggest that protein alkylation by this compound-1,4-dial could be a key event in furan toxicity [].

Q6: What is the molecular formula and weight of this compound-1,4-dial?

A6: this compound-1,4-dial has the molecular formula C4H4O2 and a molecular weight of 84.07 g/mol.

Q7: How can this compound-1,4-dial be detected and quantified in biological samples?

A7: Various analytical techniques are employed, with high-performance liquid chromatography coupled with electrochemical detection (HPLC-EC) being a prominent method []. Additionally, capillary liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has proven valuable in identifying and characterizing this compound-1,4-dial-derived metabolites in biological samples [, ].

Q8: How does this compound behave in the context of catalytic isomerization?

A9: this compound can undergo isomerization to its trans isomer or to 1-butene in the presence of various catalysts [, , ]. This process is often investigated using solid acid catalysts like zeolites, metal oxides, and metal ion-exchanged silica gels [, , , , ].

Q9: What factors influence the selectivity of this compound isomerization?

A10: Several factors contribute to the selectivity of isomerization, including the type of catalyst used, reaction temperature, and presence of promoters or co-catalysts [, , ]. For instance, acidic properties of the catalyst surface, such as the type and strength of acid sites, significantly influence the reaction pathway and isomer distribution [, , ].

Q10: Can you elaborate on the role of van der Waals interactions in this compound isomerization?

A11: Recent studies highlight the importance of considering van der Waals interactions between the reacting molecule and the catalyst surface when predicting product selectivity []. These interactions can influence the transition state energy and geometry, impacting the relative formation of cis and trans isomers. For instance, strong van der Waals interactions between the reactant and a flat catalyst surface can lead to a late transition state with a high energy barrier, favoring a specific isomer [].

Q11: How is computational chemistry utilized in studying this compound-1,4-dial?

A12: Computational methods are valuable tools for elucidating reaction mechanisms, predicting adduct structures, and understanding the kinetics of this compound-1,4-dial interactions [, ]. Density functional theory (DFT) calculations are particularly useful in determining reaction pathways and calculating thermodynamic parameters like Gibbs free energy [, , ].

Q12: How have computational studies contributed to understanding the reaction of this compound-1,4-dial with 2'-deoxycytidine?

A13: DFT calculations have been employed to model the multistep reaction between this compound-1,4-dial and 2'-deoxycytidine []. These studies have identified potential intermediates and transition states, providing insights into the reaction mechanism and the formation of various diastereomeric adducts [].

Q13: What is the significance of computationally verifying UV and NMR spectra in this context?

A14: Computational verification of experimental UV and NMR spectra serves as a critical validation step for the proposed structures of reaction products []. This approach ensures consistency between theoretical predictions and experimental observations, enhancing the reliability of the proposed reaction pathways and adduct structures.

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